An In-depth Technical Guide to the Chemical Properties and Handling of N-Carbomethoxy-2-methyl-4-piperidone Analogues
An In-depth Technical Guide to the Chemical Properties and Handling of N-Carbomethoxy-2-methyl-4-piperidone Analogues
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of key 4-oxopiperidine-1-carboxylate derivatives. Due to the limited specific data on "Methyl 2-methyl-4-oxopiperidine-1-carboxylate," this document focuses on its close structural analogue, tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate, and the related compound, Methyl 4-oxopiperidine-1-carboxylate. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth insights into the physicochemical characteristics, spectroscopic signatures, reactivity, and safety protocols associated with this important class of heterocyclic compounds.
Introduction and Nomenclature Clarification
The 4-piperidone scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide range of biologically active molecules. The compound class specified by "Methyl 2-methyl-4-oxopiperidine-1-carboxylate" represents a synthetically useful intermediate, featuring a ketone, a secondary methyl-substituted amine protected as a carbamate, and chirality at the 2-position.
A thorough search of chemical literature and databases indicates that while the exact methyl ester of 2-methyl-4-oxopiperidine-1-carboxylic acid is not extensively documented, its tert-butyl ester analogue, tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1) , is a commercially available and well-characterized compound.[1][2][3] This guide will therefore focus primarily on this tert-butyl analogue as a representative model for the core scaffold. For comparative purposes and to provide insights into the properties conferred by the methyl carbamate, Methyl 4-oxopiperidine-1-carboxylate (CAS 29976-54-3) , which lacks the 2-methyl substituent, will also be discussed.[4][5]
Physicochemical Properties
The physicochemical properties of these piperidone derivatives are summarized in the table below. The presence of the tert-butyl ester in the 2-methylated compound increases its lipophilicity, as indicated by its higher calculated LogP value, and its molecular weight.[1][2]
| Property | tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | Methyl 4-oxopiperidine-1-carboxylate |
| CAS Number | 790667-49-1[1][3] | 29976-54-3[4][5] |
| Molecular Formula | C11H19NO3[1][2] | C7H11NO3[4][6] |
| Molecular Weight | 213.27 g/mol [1][2] | 157.17 g/mol [4][6] |
| Boiling Point | 298.8 ± 33.0 °C at 760 mmHg[2] | Not readily available |
| Density | 1.1 ± 0.1 g/cm³[2] | Not readily available |
| Flash Point | 134.5 ± 25.4 °C[2] | Not readily available |
| LogP | 0.88[2] | -0.4[4] |
| Physical Form | Not specified, likely an oil or low-melting solid | Pale-yellow to Yellow-brown Liquid[5] |
Spectroscopic Characterization
The structural features of these piperidone derivatives give rise to characteristic spectroscopic signatures. The following sections detail the expected and reported data for IR, NMR, and Mass Spectrometry.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the key functional groups present in these molecules.[7] The most prominent absorptions are expected from the ketone and carbamate moieties.
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C=O (Ketone) Stretch: A strong absorption is expected in the range of 1715-1730 cm⁻¹.
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C=O (Carbamate) Stretch: Another strong absorption should appear in the range of 1680-1700 cm⁻¹.
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C-N Stretch: A moderate absorption is expected around 1200-1300 cm⁻¹.
-
C-H Stretch: Absorptions from the aliphatic C-H bonds will be present in the 2850-3000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The spectrum will show a complex set of multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the piperidine ring protons. The methyl group at the 2-position would appear as a doublet around 1.1-1.3 ppm. The carbamate's methyl or tert-butyl group will give a characteristic singlet; around 3.7 ppm for the methyl ester and around 1.5 ppm for the tert-butyl ester.
-
¹³C NMR: The carbonyl carbons of the ketone and carbamate will be readily identifiable in the downfield region of the spectrum, typically around 205-215 ppm for the ketone and 150-160 ppm for the carbamate. The remaining aliphatic carbons of the piperidine ring and the substituent groups will appear in the upfield region.
Caption: Key structural features and their expected spectroscopic signatures.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate, the exact mass is 213.136490 Da.[2] Common fragmentation patterns would involve the loss of the tert-butyl group or cleavage of the piperidine ring.
Synthesis and Reactivity
These functionalized piperidones are valuable intermediates in organic synthesis, often used in the construction of more complex molecules, including pharmaceutical agents.[8][9]
Synthetic Routes
A common approach to synthesizing N-protected 2-methyl-4-piperidones involves the Dieckmann condensation or related cyclization strategies, followed by protection of the nitrogen and subsequent functional group manipulations. The synthesis often starts from acyclic precursors that are induced to cyclize. The introduction of the 2-methyl group can be achieved through the use of a chiral starting material or through stereoselective reactions.
A plausible synthetic pathway for tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate could involve the protection of (S)-2-methylpiperidine, followed by oxidation at the 4-position.
Caption: A plausible synthetic route to the target piperidone scaffold.
Chemical Reactivity
The reactivity of this scaffold is dominated by the ketone and the N-Boc protecting group.
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Ketone Functionalization: The ketone at the 4-position is a versatile handle for a variety of transformations, including:
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Reductive amination: To introduce substituted amine functionalities.
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Wittig reaction: To form exocyclic double bonds.
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Grignard and organolithium additions: To introduce carbon substituents at the 4-position.
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Enolate formation: The protons alpha to the ketone can be deprotonated to form an enolate, allowing for alkylation or other reactions at the 3- and 5-positions.
-
-
N-Carbamate Group: The carbamate group serves as a protecting group for the nitrogen atom.
-
Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the free secondary amine, which can then be further functionalized. A methyl carbamate would be more robust and require harsher conditions for removal (e.g., strong acid or base hydrolysis).
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Safety and Handling
Proper handling of these chemical compounds is essential to ensure laboratory safety. The following information is a summary of the available safety data.
| Hazard Category | Methyl 4-oxopiperidine-1-carboxylate | General Piperidones |
| GHS Pictograms | GHS07 (Exclamation Mark)[5] | GHS07 (Irritant) is common |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[5][10] | May cause respiratory irritation.[11] |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P403+P233: Store in a well-ventilated place. Keep container tightly closed.[11][12] |
Recommended Handling Protocol
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling.[10][13] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12][13]
Conclusion
While the specific compound "Methyl 2-methyl-4-oxopiperidine-1-carboxylate" is not extensively documented, its close analogues, particularly the tert-butyl ester, are well-characterized and synthetically valuable. The 4-oxopiperidine-1-carboxylate scaffold offers a robust platform for the development of novel chemical entities due to the versatile reactivity of the ketone and the tunable nature of the N-protecting group. A thorough understanding of the physicochemical properties, spectroscopic signatures, and safe handling procedures outlined in this guide is crucial for any researcher working with this class of compounds.
References
-
Chemsrc. CAS#:790667-49-1 | (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester. Available from: [Link]
-
PubChem. Methyl 4-oxopiperidine-1-carboxylate | C7H11NO3 | CID 121606. National Institutes of Health. Available from: [Link]
-
LookChem. Cas 25504-47-6,Methyl 2-oxopiperidine-4-carboxylate. Available from: [Link]
-
Supporting Information. Royal Society of Chemistry. Available from: [Link]
-
CATO Research Chemicals Inc. SAFETY DATA SHEETS. Available from: [Link]
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]
-
Supporting Information. Practical Synthesis of Fragment. Available from: [Link]
-
SciSpace. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]
-
Esselman, B. J., & McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available from: [Link]
Sources
- 1. CAS 790667-49-1: 1-Piperidinecarboxylicacid, 2-methyl-4-ox… [cymitquimica.com]
- 2. CAS#:790667-49-1 | (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester | Chemsrc [chemsrc.com]
- 3. 790667-49-1 CAS Manufactory [m.chemicalbook.com]
- 4. Methyl 4-oxopiperidine-1-carboxylate | C7H11NO3 | CID 121606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-oxopiperidine-1-carboxylate | 29976-54-3 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. zycz.cato-chem.com [zycz.cato-chem.com]
- 13. fishersci.com [fishersci.com]
